molecular formula C15H24FN3O3S B2686283 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride CAS No. 2411201-30-2

3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride

Cat. No.: B2686283
CAS No.: 2411201-30-2
M. Wt: 345.43
InChI Key: ZPDYWUVOTCGAQW-UHFFFAOYSA-N
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Description

3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride typically involves multiple steps. One common approach is to start with the formation of the oxadiazole ring, which can be synthesized using amidoxime and carbonyl compounds such as carboxylic acids or aldehydes . The piperidine ring can be introduced through nucleophilic substitution reactions. Finally, the sulfonyl fluoride group is added using sulfonyl chloride and fluoride sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to produce larger quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction might yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxadiazole ring and sulfonyl fluoride group are particularly important for these interactions, as they can form strong bonds with target molecules and influence their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride is unique due to the combination of its three distinct functional groups: the piperidine ring, the oxadiazole ring, and the sulfonyl fluoride group. This combination imparts unique chemical properties and reactivity, making it valuable for a wide range of applications .

Properties

IUPAC Name

3-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FN3O3S/c16-23(20,21)19-9-5-6-12(11-19)10-14-17-15(18-22-14)13-7-3-1-2-4-8-13/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYWUVOTCGAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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